molecular formula C13H22N2O B5325863 (4-ALLYLPIPERAZINO)(CYCLOPENTYL)METHANONE

(4-ALLYLPIPERAZINO)(CYCLOPENTYL)METHANONE

Cat. No.: B5325863
M. Wt: 222.33 g/mol
InChI Key: PCEFVOPHLNLGMZ-UHFFFAOYSA-N
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Description

(4-Allylpiperazino)(cyclopentyl)methanone is a synthetic organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological activities, including anti-inflammatory, anti-nociceptive, and anti-microbial properties

Properties

IUPAC Name

cyclopentyl-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-2-7-14-8-10-15(11-9-14)13(16)12-5-3-4-6-12/h2,12H,1,3-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCEFVOPHLNLGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)C(=O)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Allylpiperazino)(cyclopentyl)methanone typically involves the reaction of allylpiperazine with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The general synthetic route can be summarized as follows:

    Starting Materials: Allylpiperazine and cyclopentanone.

    Catalyst: A suitable acid or base catalyst.

    Solvent: An organic solvent such as ethanol or methanol.

    Reaction Conditions: The reaction mixture is heated to a specific temperature (usually around 60-80°C) and stirred for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Allylpiperazino)(cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

(4-Allylpiperazino)(cyclopentyl)methanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-microbial effects.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Allylpiperazino)(cyclopentyl)methanone involves its interaction with specific molecular targets in the body. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound may influence signaling pathways related to inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Allylpiperazino)(cyclopentyl)methanone is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of an allyl group and a cyclopentyl moiety within the piperazine framework makes it a versatile compound for various applications in medicinal chemistry and drug development.

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